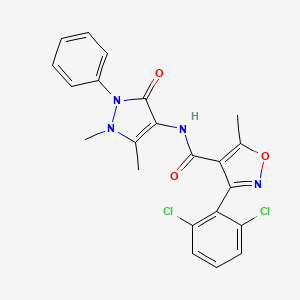

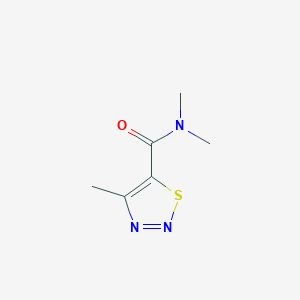

N,N,4-trimethyl-1,2,3-thiadiazole-5-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N,N,4-trimethyl-1,2,3-thiadiazole-5-carboxamide” is a chemical compound with the molecular formula C6H9N3OS and an average mass of 171.220 Da . It is also known as an immunosuppressive compound that potently inhibits both Ca2+ influx and interleukin-2 (IL-2) production in lymphocytes .

Synthesis Analysis

A novel series of 1,3,4-thiadiazoles were synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido- [4,5- d ]pyrimidine-2,4 (1 H ,3 H )-diones in the presence of triethylamine .Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C6H9N3OS/c1-4-5 (11-8-7-4)6 (10)9 (2)3/h1-3H3 .Wissenschaftliche Forschungsanwendungen

Fungicidal Activity

N,N,4-trimethyl-1,2,3-thiadiazole-5-carboxamide and its derivatives have been researched for their fungicidal properties. Tang Zi-lon (2015) synthesized several thiadiazole carboxamides, including variants of this compound, and found them to exhibit moderate fungicidal activity against various fungi. The study noted that compounds with an alkyl group on the 1,3,4-thiadiazolyl ring exhibited higher activity than those with an aryl group (Tang Zi-lon, 2015).

Antitumor Drug Synthesis

The compound has also been utilized in the synthesis of antitumor drugs. In 1997, Wang et al. explored the interaction of 5-aminoimidazole-4-carboxamide with alkyl isocyanates, which leads to compounds including temozolomide, a drug used in cancer treatment. Although the study primarily focused on temozolomide and not specifically on this compound, it demonstrates the broader chemical class's relevance in drug synthesis (Wang et al., 1997).

Pharmaceutical Chemistry

In pharmaceutical chemistry, various derivatives of this compound have been synthesized for potential therapeutic applications. For instance, research by Yu et al. (2022) synthesized novel thiochroman-4-one derivatives incorporating carboxamide and 1, 3, 4-thiadiazole thioether moieties, exhibiting promising antibacterial and antifungal activities (Yu et al., 2022).

Solid-Phase Parallel Synthesis

The compound has been employed in solid-phase parallel synthesis. Ryu et al. (2009) described a method for the synthesis of 5-amino- and 5-amido-1,2,4-thiadiazoles using cyclization reactions of carboxamidine thiourea, a process relevant for producing various functionalized thiadiazoles (Ryu et al., 2009).

Anti-Inflammatory Activity

Research into 1,3,4-thiadiazoles, a class to which this compound belongs, has shown potential anti-inflammatory properties. Maddila et al. (2016) synthesized a series of 1,3,4-thiadiazole derivatives, demonstrating significant anti-inflammatory activity in their study (Maddila et al., 2016).

Wirkmechanismus

Target of Action

N,N,4-Trimethyl-1,2,3-thiadiazole-5-carboxamide is a derivative of 1,3,4-thiadiazole It’s known that 1,3,4-thiadiazole derivatives have shown antimicrobial properties .

Mode of Action

It is known that 1,3,4-thiadiazole molecules, which this compound is a derivative of, interfere with dna synthesis and consequently inhibit replication of both human tumor and bacterial cells .

Biochemical Pathways

It is known that 1,3,4-thiadiazole derivatives can interfere with various nitrogen, oxygen, sulfur, and selenium containing compounds .

Pharmacokinetics

The compound is known to be an oil , which could potentially influence its absorption, distribution, metabolism, and excretion in the body.

Result of Action

It is known that 1,3,4-thiadiazole derivatives have shown antimicrobial properties .

Action Environment

It is known that the compound is an oil , which could potentially influence its stability in different environments.

Eigenschaften

IUPAC Name |

N,N,4-trimethylthiadiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3OS/c1-4-5(11-8-7-4)6(10)9(2)3/h1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNADJCXSRLQLRF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)C(=O)N(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[cyano(3-ethylphenyl)amino]-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2612104.png)

![2-(1-(4-(5-methylpyrimidin-4-yl)piperazin-1-yl)-1-oxopropan-2-yl)-6,7-dihydro-2H-cyclopenta[c]pyridazin-3(5H)-one](/img/structure/B2612105.png)

![7-[5-(2,4-Dichlorophenyl)-2-furyl]-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2612108.png)

![2-(Methylamino)-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B2612119.png)

![7-(2-chlorobenzyl)-8-{[2-(diethylamino)ethyl]amino}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2612124.png)

![(2E,NZ)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-3-(thiophen-2-yl)acrylamide](/img/structure/B2612125.png)